molecular formula C13H15N3O3 B2424936 1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid CAS No. 1006432-18-3

1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid

Cat. No. B2424936
CAS RN: 1006432-18-3
M. Wt: 261.281
InChI Key: UTRLFVJTCSCMNS-UHFFFAOYSA-N
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Description

1-Ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid, also known as ethyl-2-(2-hydroxybenzyl)hydrazinylidene-3-oxo-butanoate, is a chemical compound. It has a molecular formula of C13H15N3O3 .

Scientific Research Applications

  • Antiglaucoma Activity : Synthesized from ethyl 3-(chlorocarbonyl)-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-4-carboxylate, derivatives of this compound demonstrated significant inhibitory effects on hydratase and esterase activities of carbonic anhydrase isoenzymes, suggesting potential applications in antiglaucoma therapy (Kasımoğulları et al., 2010).

  • Regioselective Synthesis : In a study on regioselective synthesis, the compound was used to prepare ethyl-5-[3-(ethoxycarbonyl)-4-hydroxybenzyl]-2-hydroxybenzoate, showcasing its utility in creating complex molecular structures (Reddy & Nagaraj, 2008).

  • Derivative Formation : The compound was utilized to generate isoxazole and pyrazole ortho-dicarboxylic acid esters, which through partial hydrolysis and amidation yielded 3‐carboxamido‐4‐carboxylic acid derivatives, demonstrating its versatility in derivative formation (Vicentini et al., 2000).

Corrosion Inhibition

Interestingly, derivatives of this compound have also been investigated for their potential as corrosion inhibitors:

  • Corrosion Inhibition : Derivatives such as 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester demonstrated the ability to significantly reduce the corrosion rate of steel in hydrochloric acid, highlighting its potential application in industrial settings (Herrag et al., 2007).

properties

IUPAC Name

1-ethyl-4-[(2-hydroxyphenyl)methylamino]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-2-16-8-10(12(15-16)13(18)19)14-7-9-5-3-4-6-11(9)17/h3-6,8,14,17H,2,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRLFVJTCSCMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)O)NCC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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